Cas no 67478-46-0 (2-Iodo-1-trityl-1H-imidazole)
2-Iodo-1-trityl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-1-trityl-1H-imidazole
- 2-Iodo-1-tritylimidazole
- CS-0207141
- DTXSID50347134
- FT-0646464
- AS-59638
- 2-iodo-1-(triphenylmethyl)-1H-imidazole
- EN300-129352
- AAHIYUWXFHXGBO-UHFFFAOYSA-N
- 67478-46-0
- AKOS005264805
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-
- SCHEMBL584588
- 2-Iodo-1-Trityl--1H-Imidazole
- MFCD02179529
- 2-Iodo-1-trityl-1H-imidazole #
- A867261
- Imidazole, 2-iodo-1-triphenylmethyl-
- F11386
-
- MDL: MFCD02179529
- Inchi: 1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- InChI Key: AAHIYUWXFHXGBO-UHFFFAOYSA-N
- SMILES: IC1=NC=CN1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 436.04400
- Monoisotopic Mass: 436.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.5
- Topological Polar Surface Area: 17.8A^2
Experimental Properties
- Color/Form: crystal
- Density: 1.4
- Melting Point: 170-171℃
- Boiling Point: 556.5 °C at 760 mmHg
- Flash Point: 290.4 °C
- PSA: 17.82000
- LogP: 5.32790
- Sensitiveness: Light Sensitive
2-Iodo-1-trityl-1H-imidazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
2-Iodo-1-trityl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Iodo-1-trityl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I185951-5g |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 96% | 5g |
¥2658.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I185951-250mg |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 96% | 250mg |
¥535.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I185951-1g |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 96% | 1g |
¥810.90 | 2023-09-02 | |
| Alichem | A069002884-5g |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 97% | 5g |
$400.00 | 2023-09-01 | |
| Chemenu | CM187513-5g |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 97% | 5g |
$338 | 2021-08-05 | |
| Chemenu | CM187513-10g |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 97% | 10g |
$578 | 2021-08-05 | |
| Chemenu | CM187513-25g |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 97% | 25g |
$1182 | 2021-08-05 | |
| TRC | I724855-50mg |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I724855-100mg |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I724855-500mg |
2-Iodo-1-trityl-1H-imidazole |
67478-46-0 | 500mg |
$ 210.00 | 2022-06-04 |
2-Iodo-1-trityl-1H-imidazole Suppliers
2-Iodo-1-trityl-1H-imidazole Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-Iodo-1-trityl-1H-imidazole
2-Iodo-1-trityl-1H-imidazole (CAS No. 67478-46-0): A Comprehensive Overview
The compound 2-Iodo-1-trityl-1H-imidazole, identified by the CAS registry number CAS No. 67478-46-0, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The imidazole ring, a five-membered heterocyclic structure, forms the core of this molecule, with a trityl group attached at position 1 and an iodine atom at position 2. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the importance of 2-Iodo-1-trityl-1H-imidazole in the synthesis of advanced materials, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). The presence of the trityl group enhances the molecule's stability and aromaticity, while the iodine atom at position 2 serves as a reactive site for various chemical transformations. Researchers have exploited these properties to design MOFs with high surface area and exceptional catalytic activity, making them suitable for gas storage and separation applications.
In addition to its role in materials science, 2-Iodo-1-trityl-1H-imidazole has found applications in medicinal chemistry. The imidazole moiety is known for its ability to act as a hydrogen bond donor or acceptor, which is crucial for drug design. Recent findings suggest that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, paving the way for potential therapeutic applications. Furthermore, the iodine atom can be readily substituted with other functional groups, enabling chemists to tailor the molecule's properties for specific biological targets.
The synthesis of 2-Iodo-1-trityl-1H-imidazole involves a multi-step process that typically begins with the preparation of the imidazole ring followed by functionalization with the trityl and iodine groups. Advanced techniques such as Suzuki-Miyaura coupling have been employed to achieve high yields and purity levels. These methods not only ensure the scalability of production but also allow for precise control over the molecular structure, which is essential for downstream applications.
From an environmental standpoint, researchers have investigated the biodegradation pathways of 2-Iodo-1-trityl-1H-imidazole. Studies indicate that under specific conditions, such as exposure to microbial communities or enzymatic systems, the compound undergoes transformation into less harmful byproducts. This information is critical for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 2-Iodo-1-trityl-1H-imidazole (CAS No. 67478-46-0) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, reactivity, and tunable properties make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an even more prominent role in advancing technological and medical innovations.
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